

# Application Notes and Protocols for the Quantification of Avibactam

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## Compound of Interest

Compound Name:	(2S,5R)-5- ((Benzyloxy)amino)piperidine-2- carboxamide
CAS No.:	1416134-49-0
Cat. No.:	B601230

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## Introduction: The Critical Need for Precise Avibactam Quantification

Avibactam is a pivotal, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, developed to counteract the growing threat of antimicrobial resistance.[1][2] It is administered in combination with  $\beta$ -lactam antibiotics, most notably ceftazidime, to protect them from degradation by a wide range of  $\beta$ -lactamase enzymes, including class A, class C, and some class D enzymes.[2] This restores the efficacy of the partner antibiotic against many multi-drug resistant Gram-negative bacteria.[3][4] The clinical success of avibactam-containing therapies in treating complex infections necessitates robust and reliable analytical methods for its quantification in various matrices.

For researchers, clinical pharmacologists, and drug development professionals, the accurate measurement of avibactam concentrations is paramount for a multitude of reasons:

- Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of avibactam is fundamental to optimizing

dosing regimens and ensuring therapeutic efficacy.[5][6]

- Therapeutic Drug Monitoring (TDM): In critically ill patients or those with renal impairment, TDM can help personalize dosing to maintain effective drug exposure while minimizing potential toxicity.
- Quality Control of Pharmaceutical Formulations: Ensuring the correct dosage and purity of avibactam in manufactured drug products is a critical quality attribute.[7]
- Stability Studies: Assessing the stability of avibactam under various stress conditions is essential for determining appropriate storage and handling procedures.[7][8]

This comprehensive guide provides detailed application notes and validated protocols for the quantification of avibactam, with a focus on the two most powerful and widely adopted analytical techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references to ensure the highest degree of scientific integrity.

## Method 1: Stability-Indicating RP-HPLC Method for Avibactam Quantification

Principle and Rationale:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely accessible, robust, and reliable technique for the quantification of pharmaceutical compounds.[9] This method separates analytes based on their hydrophobicity, with a non-polar stationary phase and a polar mobile phase. For avibactam, which is a polar compound, the choice of a suitable C18 column and a carefully optimized mobile phase is critical for achieving good retention, resolution, and peak shape.[10] The "stability-indicating" nature of this method ensures that avibactam can be accurately quantified in the presence of its degradation products, a crucial aspect for quality control and stability testing.[7][11] The detection wavelength is typically set at a value where avibactam exhibits significant absorbance, ensuring good sensitivity.[8]

## Experimental Protocol: RP-HPLC

### 1. Instrumentation and Materials:

- HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
- Inertsil ODS C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).[10]
- Avibactam reference standard.
- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).[9]
- Potassium dihydrogen orthophosphate (analytical grade).[9]
- Orthophosphoric acid (analytical grade).
- Ultrapure water.

### 2. Preparation of Mobile Phase and Solutions:

- Buffer Preparation (pH 3.0): Dissolve a calculated amount of potassium dihydrogen orthophosphate in ultrapure water to a final concentration of 0.02 M. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45  $\mu$ m membrane filter.
- Mobile Phase: Prepare a mixture of the phosphate buffer and acetonitrile in a ratio of 50:50 (v/v).[12] Degas the mobile phase by sonication or helium sparging before use.[9]
- Standard Stock Solution (e.g., 100  $\mu$ g/mL): Accurately weigh about 10 mg of Avibactam reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50  $\mu$ g/mL).[9][12]

- **Sample Preparation (from pharmaceutical dosage form):** For a powder for injection, accurately weigh a portion of the powder equivalent to a known amount of avibactam. Dissolve it in the mobile phase, sonicate to ensure complete dissolution, and dilute to a final concentration within the calibration range.[4] Filter the final solution through a 0.45 µm syringe filter before injection.

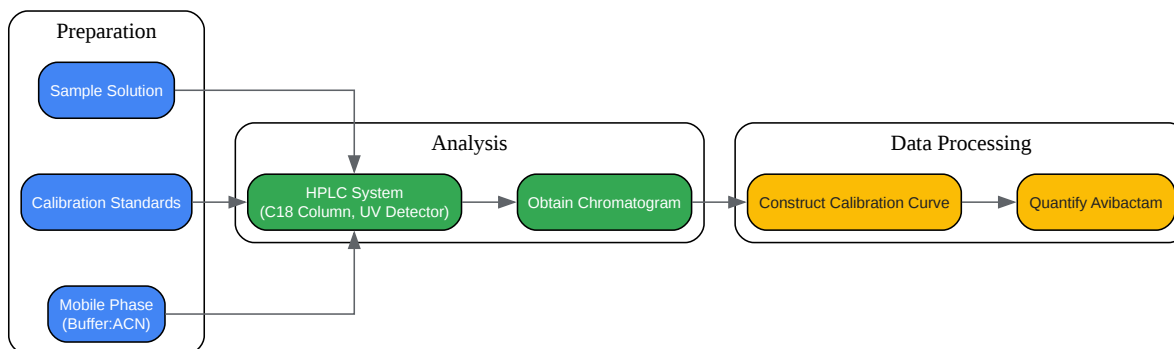
### 3. Chromatographic Conditions:

Parameter	Condition
Column	Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm)[10]
Mobile Phase	Phosphate Buffer (pH 3.0) : Acetonitrile (50:50, v/v)[12]
Flow Rate	1.0 mL/min[8][10]
Column Temperature	30°C[8]
Detection Wavelength	260 nm[8]
Injection Volume	20 µL

### 4. Data Analysis and System Suitability:

- Inject the prepared standard solutions and the sample solution into the HPLC system.
- Construct a calibration curve by plotting the peak area of avibactam against the corresponding concentration.
- Determine the concentration of avibactam in the sample solution from the calibration curve using linear regression.
- **System Suitability:** Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include tailing factor (should be < 2.0), theoretical plates (should be > 2000), and %RSD of replicate injections of a standard solution (should be < 2.0%).

## Workflow for RP-HPLC Quantification of Avibactam



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Caption: Workflow for the RP-HPLC quantification of Avibactam.

## Quantitative Data Summary for RP-HPLC Method

Parameter	Typical Value	Reference
Linearity Range	1-75 µg/mL	[9][12]
Correlation Coefficient (r <sup>2</sup> )	> 0.999	[9]
Limit of Detection (LOD)	0.22 µg/mL	[12]
Limit of Quantification (LOQ)	0.68 µg/mL	[12]
Accuracy (% Recovery)	99-101%	[8]
Precision (% RSD)	< 2%	[10]

## Method 2: High-Sensitivity LC-MS/MS Method for Avibactam in Biological Matrices

Principle and Rationale:

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and selectivity.[1][13] This technique is particularly well-suited for quantifying low concentrations of drugs and their metabolites in complex biological matrices such as plasma, serum, and cerebrospinal fluid (CSF).[1][5] The method involves chromatographic separation of the analyte from matrix components, followed by ionization and detection by a mass spectrometer. The use of multiple reaction monitoring (MRM) enhances specificity by monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard. For avibactam, which is a polar molecule, hydrophilic interaction liquid chromatography (HILIC) or the use of an amide column can provide better retention and separation compared to traditional reversed-phase columns.[5][6] Sample preparation is a critical step to remove proteins and other interfering substances; common techniques include protein precipitation and solid-phase extraction (SPE).[5][13]

## Experimental Protocol: LC-MS/MS

### 1. Instrumentation and Materials:

- LC-MS/MS system (e.g., Agilent, Sciex, Waters) equipped with an electrospray ionization (ESI) source.
- Amide analytical column (e.g., Acquity UPLC BEH Amide column).[5][6]
- Avibactam reference standard.
- Stable isotope-labeled internal standard (e.g., Avibactam-d4).[14]
- Acetonitrile (LC-MS grade).
- Methanol (LC-MS grade).
- Formic acid (LC-MS grade).
- Ammonium acetate (LC-MS grade).
- Ultrapure water.
- Control biological matrix (e.g., human plasma).

## 2. Preparation of Mobile Phase and Solutions:

- Mobile Phase A: 0.1% Formic acid in ultrapure water with 10 mM ammonium acetate.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Standard Stock Solutions (e.g., 1 mg/mL): Prepare separate stock solutions of avibactam and the internal standard in a suitable solvent (e.g., 50:50 acetonitrile:water).
- Calibration and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the avibactam stock solution into the control biological matrix to cover the desired concentration range (e.g., 10-10,000 ng/mL).<sup>[5][6]</sup> A fixed concentration of the internal standard is also added to all calibration standards, QCs, and unknown samples.

## 3. Sample Preparation (Protein Precipitation):

- To 100  $\mu$ L of plasma sample (standard, QC, or unknown), add the internal standard solution.
- Add 300  $\mu$ L of cold acetonitrile to precipitate the proteins.
- Vortex mix for 1 minute.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the mobile phase.
- Inject the reconstituted sample into the LC-MS/MS system.

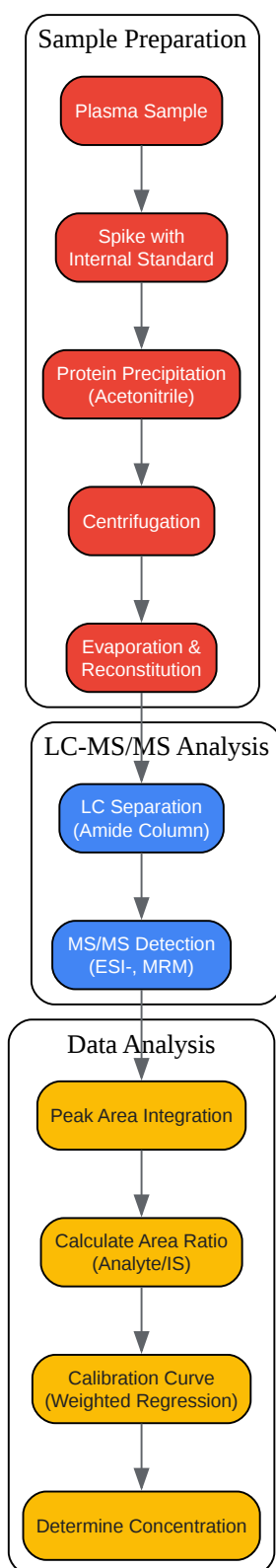
## 4. LC-MS/MS Conditions:

Parameter	Condition
Column	Amide Column[5][6]
Mobile Phase	Gradient elution with Mobile Phase A and B
Flow Rate	0.4 - 0.6 mL/min
Column Temperature	40°C
Ionization Mode	ESI Negative[15]
MRM Transitions	Monitor specific precursor > product ion transitions for Avibactam and its internal standard.

#### 5. Data Analysis:

- Quantify avibactam by calculating the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g.,  $1/x^2$ ) linear regression.
- Determine the concentration of avibactam in the QC and unknown samples from the calibration curve.

## Workflow for LC-MS/MS Quantification of Avibactam



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Caption: Workflow for the LC-MS/MS quantification of Avibactam in biological samples.

## Quantitative Data Summary for LC-MS/MS Method

Parameter	Typical Value	Reference
Calibration Range	10 - 10,000 ng/mL (in plasma)	[5][6]
Correlation Coefficient (r <sup>2</sup> )	> 0.99	[16]
Lower Limit of Quantification (LLOQ)	10 ng/mL	[5][6]
Accuracy (% Bias)	Within ±15% (±20% at LLOQ)	[16]
Precision (% CV)	< 15% (< 20% at LLOQ)	[16]
Matrix Effect	Monitored and within acceptable limits	[13]

## Considerations for Method Validation and Sample Handling

For both RP-HPLC and LC-MS/MS methods, a thorough validation according to regulatory guidelines (e.g., ICH, FDA) is essential to ensure the reliability of the results.[9][10] Key validation parameters include:

- **Specificity and Selectivity:** The ability to quantify avibactam in the presence of other components, such as impurities, degradation products, matrix components, and co-administered drugs.[9][10]
- **Linearity and Range:** The concentration range over which the method is accurate, precise, and linear.[9]
- **Accuracy and Precision:** The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.[10]
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.[9]

- **Robustness:** The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[10]
- **Stability:** The stability of avibactam in the analytical solutions and in the biological matrix under different storage and handling conditions.[15]

**Sample Handling:** Avibactam stability can be a concern, and proper sample handling is crucial. For biological samples, it is recommended to process them promptly and store them at -80°C until analysis to minimize degradation.[13]

## Conclusion

The accurate quantification of avibactam is a cornerstone of its development and clinical use. The RP-HPLC and LC-MS/MS methods detailed in this guide provide robust, reliable, and validated protocols for researchers, scientists, and drug development professionals. The choice between these methods will depend on the specific application, the required sensitivity, and the available instrumentation. The RP-HPLC method is well-suited for quality control of pharmaceutical formulations, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies in complex matrices. By adhering to these protocols and employing rigorous method validation, the scientific community can ensure the generation of high-quality data to support the continued fight against antimicrobial resistance.

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